mulberroside B
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Overview
Description
Mulberroside B is a naturally occurring compound found in the root barks of the cultivated mulberry tree (Morus alba L.) . It is a C-glucosylcoumarin derivative, which means it contains a coumarin structure with a glucose molecule attached. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mulberroside B typically involves extraction from natural sources, such as the root bark of mulberry trees. The extraction process often includes the use of solvents like ethanol or methanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from mulberry bark, followed by purification using macroporous resin columns and semi-preparative HPLC . The process ensures the isolation of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Mulberroside B undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Mulberroside B has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of natural products.
Mechanism of Action
The mechanism of action of mulberroside B involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of tyrosinase, an enzyme responsible for melanin synthesis, by binding to its active site . This inhibition reduces melanin production, making this compound effective in skin-whitening applications. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Mulberroside A: Another glucosylated stilbene found in mulberry, known for its antioxidant and anti-inflammatory properties.
Oxyresveratrol: The aglycone form of mulberroside A, with potent antioxidant activity.
Resveratrol: A well-known stilbene with various health benefits, including anti-aging and cardioprotective effects.
Uniqueness of Mulberroside B: this compound is unique due to its specific structure as a C-glucosylcoumarin, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit tyrosinase and its potential therapeutic applications in skin-whitening and neuroprotection highlight its uniqueness .
Properties
IUPAC Name |
6,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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